1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a member of isoquinolines.
Brand Name: Vulcanchem
CAS No.: 59709-57-8
VCID: VC20778461
InChI: InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
SMILES: CC1C2=CC(=C(C=C2CCN1)O)O.Br
Molecular Formula: C10H14BrNO2
Molecular Weight: 260.13 g/mol

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide

CAS No.: 59709-57-8

Cat. No.: VC20778461

Molecular Formula: C10H14BrNO2

Molecular Weight: 260.13 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide - 59709-57-8

Specification

Description 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a member of isoquinolines.
CAS No. 59709-57-8
Molecular Formula C10H14BrNO2
Molecular Weight 260.13 g/mol
IUPAC Name 1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide
Standard InChI InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H
Standard InChI Key OGMGXKJQIOUTTB-UHFFFAOYSA-N
SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Br
Canonical SMILES CC1C2=CC(=C(C=C2CCN1)O)O.Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator